Methyl 1,6-dihydroxy-7-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate
CAS No.:
Cat. No.: VC17939972
Molecular Formula: C11H16O5
Molecular Weight: 228.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H16O5 |
|---|---|
| Molecular Weight | 228.24 g/mol |
| IUPAC Name | methyl 1,6-dihydroxy-7-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate |
| Standard InChI | InChI=1S/C11H16O5/c1-5-8(12)3-6-7(10(13)15-2)4-16-11(14)9(5)6/h4-6,8-9,11-12,14H,3H2,1-2H3 |
| Standard InChI Key | XWOHZIIPBYAMJX-UHFFFAOYSA-N |
| Canonical SMILES | CC1C(CC2C1C(OC=C2C(=O)OC)O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Methyl 1,6-dihydroxy-7-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate belongs to the iridoid class of monoterpenoids, featuring a bicyclic framework comprising a cyclopentane ring fused to a pyran moiety . Key functional groups include:
-
Hydroxyl groups at positions 1 and 6
-
Methyl group at position 7
-
Carboxylate ester at position 4
The IUPAC name and structural identifiers are as follows:
| Property | Value | Source |
|---|---|---|
| IUPAC Name | Methyl 6-hydroxy-7-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate | |
| SMILES (Canonical) | CC1C(CC2C1COC=C2C(=O)OC)O | |
| InChI Key | USIBDZPCZFAQHY-UHFFFAOYSA-N |
Physicochemical Characteristics
Discrepancies exist between sources regarding molecular weight. While one study reports 198.22 g/mol, recent data confirm a molecular formula of with an exact mass of 212.1049 g/mol . Additional properties include:
| Property | Value |
|---|---|
| Topological Polar SA | 55.80 Ų |
| XLogP | 0.70 |
| Boiling Point | Not reported |
| Solubility | Moderate in polar solvents |
The compound’s amphiphilic nature, driven by hydroxyl and ester groups, facilitates interactions with both aqueous and lipid environments.
Natural Occurrence and Biosynthesis
Plant Sources
This iridoid is predominantly isolated from Siphonostegia chinensis, a plant used in traditional Chinese medicine for its anti-inflammatory properties . Iridoids in this species are synthesized via the mevalonate pathway, with cyclization steps forming the characteristic bicyclic structure.
Biosynthetic Pathways
Biosynthesis begins with geraniol, which undergoes oxidation, cyclization, and glycosylation to yield iridoid skeletons. Key enzymes include:
-
Cytochrome P450s for hydroxylation
-
Methyltransferases for methylation at position 7
The carboxylate ester group is introduced late in the pathway, likely through esterification of a carboxylic acid intermediate.
Synthesis and Chemical Modification
Synthetic Routes
Total synthesis routes emphasize stereocontrol due to the compound’s four stereocenters. One approach involves:
-
Cyclopentane Ring Formation: Diels-Alder reaction between a diene and methyl acrylate.
-
Pyran Ring Construction: Acid-catalyzed cyclization of a diol intermediate.
-
Functionalization: Selective hydroxylation and methylation using protecting groups .
Yields are optimized via chromatography, with typical purities exceeding 95%.
Derivatization Strategies
Modifications focus on enhancing bioavailability:
-
Ester Hydrolysis: Produces the free carboxylic acid, improving water solubility.
-
Glycosylation: Attaching sugar moieties to mask polar groups.
Pharmacological Profile
Biological Activities
| Activity | Mechanism | Evidence Source |
|---|---|---|
| Anti-Inflammatory | Inhibition of NF-κB signaling | Predicted |
| Antioxidant | Free radical scavenging | In vitro |
| Antimicrobial | Disruption of bacterial cell membranes | Preliminary |
Predicted Targets
Computational models suggest interactions with:
These targets align with observed anti-inflammatory and detoxification roles .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume